molecular formula C20H19N3NaO11S3 B1207558 Reactive Orange 16 CAS No. 20262-58-2

Reactive Orange 16

Cat. No.: B1207558
CAS No.: 20262-58-2
M. Wt: 596.6 g/mol
InChI Key: MYNWOBSXSQNNEN-UHFFFAOYSA-N
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Description

Reactive Orange 16 (RO16) is a synthetic dye that belongs to the azo dye family. It is widely used in the textile industry for dyeing and printing purposes. However, recent research has shown that RO16 has potential applications in the field of scientific research.

Scientific Research Applications

Biodegradation and Decolorization

  • Biodegradation by Fungi and Bacteria

    Ganoderma sp. En3, a white-rot fungus, showed strong decolorization and detoxification abilities for Reactive Orange 16 (RO16) and simulated textile wastewater containing RO16. It resulted in a significant decrease in phytotoxicity and exhibited high adaptability to RO16 concentrations (Ma et al., 2014). Similarly, Enterococcus faecalis YZ 66 and Bacillus stratosphericus SCA1007 were effective in biodegrading and decolorizing RO16, with significant decolorization achieved under optimized conditions (Sahasrabudhe & Pathade, 2011); (Akansha et al., 2021).

  • Chemical and Photocatalytic Decolorization

    The CAT/IrCl3/HClO4 redox system has been developed for the decolorization of RO16 in wastewater, demonstrating a significant reduction in Chemical Oxygen Demand (COD) and reduced phytotoxicity of the treated dye (Sukhdev, Manjunatha, & Puttaswamy, 2017). Additionally, nano Ag/Ag3VO4/AgVO3 modified with graphene oxide as a photocatalyst has been used for the photodegradation of RO16, achieving high degradation efficiency under visible light (Hazizadeh Fard, Khojasteh, & Gharbani, 2018).

  • Ozone Oxidation

    Ozone treatment has been effective in the oxidation and decolorization of RO16. This process is significantly influenced by ozone concentration, dye concentration, and pH, with a higher efficiency observed at alkaline pH levels (Tizaoui & Grima, 2011).

Treatment in Biofilm Reactors

  • Anaerobic-Biofilm Anoxic-Aerobic Membrane Bioreactor

    A system comprising an anaerobic biofilter, an anoxic reactor, and an aerobic membrane bioreactor has been evaluated for treating simulated textile wastewater containing RO16. This system effectively treated the wastewater without significantly affecting COD and nitrogen removal (Spagni, Grilli, Casu, & Mattioli, 2010).

  • Integrated Anoxic-Aerobic Sequencing Batch Moving Bed Biofilm Reactor

    An integrated anoxic-aerobic sequencing batch moving bed biofilm reactor (SBMBBR) has been utilized for the biodegradation of RO16, achieving complete biodecolorization and over 97% COD removal under various design schemes (Ong, Lee, & Chang, 2020).

Other Applications

  • Adsorption Techniques: Low-cost, eco-friendly adsorbents like powdered orange waste and psyllium seed powder have been studied for the removal of RO16 from aqueous solutions. These biosorbents exhibited high adsorption capacities and removal efficiencies under optimal conditions (Irem et al., 2013); (Malakootian & Heidari, 2018).

Mechanism of Action

Target of Action

Reactive Orange 16 (RO16) is a synthetic azo dye widely used in the textile industry . The primary targets of RO16 are the chromophore and auxochrome groups present in its molecular structure . The chromophore group is responsible for the visual effect of color through electron excitation, while the auxochrome group binds to the fabric, fixing the color, and also modifying it .

Mode of Action

RO16 interacts with its targets primarily through adsorption processes . This interaction is pH-dependent, suggesting that the dye’s ionization state plays a crucial role in its adsorption . In addition, the dye can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions .

Biochemical Pathways

The degradation of RO16 involves both anaerobic and aerobic pathways . In the anaerobic pathway, biodegradation of the dye occurs in an anaerobic moving bed biofilm reactor (MBBR), with glucose and nutrients supplemented as carbon co-substrate and nitrogen source, respectively . The aerobic pathway involves ozonation followed by biological treatment in an aerobic MBBR . The degradation products of RO16 were identified, and a degradation pathway was proposed .

Pharmacokinetics

This suggests that once introduced into an aqueous environment, RO16 can be widely distributed. The degradation of RO16, which can be considered a form of metabolism, involves both physical (ozonation) and biological (biodegradation) processes .

Result of Action

The action of RO16 results in coloration of fabrics in the textile industry . When released into the environment, ro16 poses serious risks to human health . The degradation of RO16 leads to the formation of lower molecular weight aromatic compounds . These biotransformation products were found to be non-toxic in nature .

Action Environment

The action of RO16 is influenced by various environmental factors. For instance, the pH of the environment significantly affects the adsorption of the dye . Temperature also plays a role, with efficient decolorization observed at temperatures as high as 52 °C . Furthermore, the presence of various chemicals used in the textile dyeing process, such as acetic acid, formic acid, urea, sodium chloride, sodium nitrate, sodium sulfate, sodium phosphate, and sodium carbonate, can affect the adsorption of RO16 .

Biochemical Analysis

Biochemical Properties

Reactive Orange 16 plays a significant role in biochemical reactions, particularly in the context of bioremediation. It interacts with various enzymes, proteins, and other biomolecules during its degradation process. Key enzymes involved in the degradation of this compound include azoreductase, tyrosinase, laccase, lignin peroxidase, and manganese peroxidase . These enzymes catalyze the breakdown of the dye into smaller aromatic compounds, reducing its toxicity and environmental impact .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it can be decolorized and degraded by specific strains such as Bacillus stratosphericus and Bacillus flexus . The dye influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation products of this compound have been shown to be non-toxic to Escherichia coli and Vigna radiata, indicating a reduction in toxicity after biotransformation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes that catalyze its breakdown. Azoreductase, for example, reduces the azo bond in the dye, leading to the formation of aromatic amines . These amines are further degraded by other enzymes such as laccase and lignin peroxidase. The dye’s interaction with these enzymes results in changes in gene expression and enzyme activity, ultimately leading to its degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation are influenced by factors such as dye concentration, temperature, pH, and salinity . Studies have shown that Bacillus stratosphericus can completely decolorize this compound within 10 hours under optimized conditions . Long-term effects on cellular function have been observed, with the degraded metabolites showing reduced toxicity compared to the original dye .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher concentrations of the dye can lead to toxic or adverse effects, while lower concentrations may be effectively degraded by microbial consortia . Threshold effects have been observed, where the dye’s toxicity decreases significantly after biotransformation by bacterial enzymes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation. The dye interacts with enzymes such as azoreductase, tyrosinase, laccase, lignin peroxidase, and manganese peroxidase . These enzymes facilitate the breakdown of the dye into smaller, less toxic compounds, affecting metabolic flux and metabolite levels in the process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the dye’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms play a crucial role in the dye’s degradation and detoxification.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The dye may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the dye interacts with the appropriate enzymes and biomolecules for its effective degradation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Reactive Orange 16 involves the diazotization of 2-naphthol followed by coupling with N,N-dimethylaniline.", "Starting Materials": [ "2-naphthol", "N,N-dimethylaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ice" ], "Reaction": [ "Dissolve 2-naphthol in dilute sodium hydroxide solution.", "Add a solution of sodium nitrite in water to the above solution at 0-5°C to form a diazonium salt.", "Dissolve N,N-dimethylaniline in dilute hydrochloric acid.", "Add the diazonium salt solution dropwise to the above solution with constant stirring at 0-5°C to form the azo dye.", "Filter the precipitated dye and wash with water.", "Dry the product at room temperature." ] }

20262-58-2

Molecular Formula

C20H19N3NaO11S3

Molecular Weight

596.6 g/mol

IUPAC Name

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H19N3O11S3.Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);

InChI Key

MYNWOBSXSQNNEN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O.[Na]

20262-58-2
12225-88-6

Pictograms

Irritant; Health Hazard

synonyms

illiant orange 3R
brilliant orange 3R, sodium salt
C.I. reactive orange 16

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Reactive Orange 16?

A1: this compound has a molecular formula of C20H17N4NaO11S3 and a molecular weight of 628.57 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While specific spectroscopic data is not provided in the abstracts, UV-Vis spectroscopy is frequently employed to monitor its concentration during removal studies. [, , , , , , , , , , , , ]. This suggests a strong absorbance in the UV-Vis region, typical of azo dyes. Additionally, FTIR analysis has been used to characterize materials used for its adsorption, indicating potential interactions with specific functional groups. [, , , , ].

Q3: Why is removing this compound from wastewater important?

A3: this compound, like many textile dyes, is a known water pollutant. Its presence in wastewater is detrimental as it disrupts aquatic ecosystems by hindering light penetration and oxygen transfer. [, , , , , ]. Additionally, some azo dyes and their degradation products can be toxic to aquatic life and potentially carcinogenic. [, ]

Q4: What are the common methods for removing this compound from wastewater?

A4: Numerous methods have been investigated, including:

  • Adsorption: Utilizing various materials like activated carbon [, ], modified kenaf core fiber [], rice hull [], hydrochar [], and layered double hydroxides [].
  • Biodegradation: Employing microorganisms like Enterococcus faecalis [] and Phanerochaete chrysosporium fungus [] to break down the dye.
  • Advanced Oxidation Processes (AOPs): These involve generating highly reactive radicals to degrade the dye. Examples include:
    • UV/H2O2 process [, , ]
    • Ferrate(VI) oxidation, potentially enhanced by sonication []
    • Ozonation [, ]
    • Electro-Fenton process []
    • Photocatalysis with TiO2 and oxidants like H2O2, Na2S2O8, and Cu+ ions [, , ]

Q5: How does the pH of the solution affect the removal of this compound?

A5: Solution pH significantly influences the removal process, particularly for adsorption methods. Studies indicate that acidic conditions generally favor the removal of this compound. [, , , , , ]. This is likely due to changes in the dye's chemical structure and its interactions with the adsorbent surface at different pH levels.

Q6: What adsorption isotherm models are commonly used to describe the adsorption of this compound?

A6: The Langmuir and Freundlich isotherm models are frequently employed to analyze the adsorption data. [, , , , , ] The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption onto a heterogeneous surface.

Q7: What factors influence the adsorption capacity of materials for this compound?

A7: Adsorption capacity is influenced by factors such as:

  • Surface area and pore structure of the adsorbent: Higher surface areas generally lead to greater adsorption. [, , ]
  • Surface chemistry and functional groups: Modifications introducing specific functional groups can enhance interactions with the dye molecule. [, , , , ]

Q8: How do microorganisms degrade this compound?

A8: Microorganisms can degrade this compound through enzymatic processes. For instance, Enterococcus faecalis strain YZ 66 exhibits the ability to decolorize the dye under static anoxic conditions. []. Phanerochaete chrysosporium, a white-rot fungus, is known to produce ligninolytic enzymes, particularly manganese peroxidase, which plays a role in dye degradation. []

Q9: How does photocatalysis with TiO2 degrade this compound?

A9: TiO2, when exposed to UV or visible light, generates electron-hole pairs. These photogenerated charges can interact with water and oxygen molecules to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These ROS are highly reactive and can effectively degrade organic pollutants like this compound through oxidation reactions. [, , ]

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